molecular formula C11H11N3O B11901246 (4-(6-Aminopyrazin-2-yl)phenyl)methanol

(4-(6-Aminopyrazin-2-yl)phenyl)methanol

Cat. No.: B11901246
M. Wt: 201.22 g/mol
InChI Key: FIOGMELSLPMJQV-UHFFFAOYSA-N
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Description

(4-(6-Aminopyrazin-2-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an amino group at position 6 and a phenyl group at position 2. The phenyl group is further substituted with a hydroxymethyl (-CH2OH) group at the para position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The amino group enhances polarity and hydrogen-bonding capacity, while the pyrazine core contributes to π-π stacking interactions.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

[4-(6-aminopyrazin-2-yl)phenyl]methanol

InChI

InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-8(7-15)2-4-9/h1-6,15H,7H2,(H2,12,14)

InChI Key

FIOGMELSLPMJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CC(=N2)N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables the attachment of boronic acid-containing benzyl alcohol to halogenated pyrazine intermediates.

Example 2: Boronic Acid-Pinacol Ester Coupling
A 2020 synthesis utilized (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol in a Suzuki reaction with halogenated pyrazine derivatives.

Reaction Conditions :

ParameterValue
CatalystPd(dppf)₂Cl₂
BaseK₃PO₄
SolventTHF/H₂O (4:1)
TemperatureReflux
Yield85% (optimized)

Advantages : High efficiency and compatibility with diverse halogenated substrates.

Grignard Reagent-Mediated Alkylation

Grignard reagents facilitate the formation of the benzyl alcohol side chain.

Example 3: Isopropyl Grignard Reagent
A 2011 patent described the use of Turbo Grignard (isopropylmagnesium chloride/lithium chloride) to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (IV ), a precursor for aminopyridine derivatives. While focused on pyridine systems, analogous methods could be adapted for pyrazine.

Key Steps :

  • Step 1 : React bromopyridine derivatives with Grignard reagents at ambient temperature.

  • Step 2 : Introduce the amino group via copper(I) oxide-mediated amination.

Optimization : Ambient temperature reactions reduce the need for cryogenic equipment.

Copper-Mediated Amination

Copper catalysis enables direct amination of halogenated pyrazine derivatives.

Example 4: Ammonia and Cu(I) Oxide
The conversion of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (IV ) hydrobromide to (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (V ) employed ammonia and >0.02 wt% Cu(I) oxide at <80°C.

Reaction Parameters :

ParameterValue
CatalystCu(I) oxide
BaseNH₃ (aqueous)
Temperature<80°C
YieldModerate (unspecified)

Application : Transfers to pyrazine systems require halogenated intermediates.

Data Tables

Table 1: Summary of Key Preparation Methods

MethodReagents/CatalystsTemperatureYieldReference
Suzuki CouplingPd(dppf)₂Cl₂, K₃PO₄Reflux85%
Grignard AlkylationTurbo Grignard, Cu(I) oxideAmbientModerate
Hydrazine CyclizationEthyl acetoacetate, hydrazineRefluxNot reported

Table 2: Reaction Conditions for Copper-Mediated Amination

ParameterValue
Substrate6-Bromopyrazine derivative
CatalystCu(I) oxide
BaseNH₃ (aq.)
Temperature<80°C
Time8–12 hours

Research Findings

  • Suzuki Coupling emerges as the most efficient method for attaching the benzyl alcohol to the pyrazine core, with high yields and scalability.

  • Copper-mediated amination provides a cost-effective route for installing the amino group but requires halogenated intermediates.

  • Grignard reagents offer flexibility in forming the benzyl alcohol side chain but may require cryogenic handling for non-Turbo variants.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Aminopyrazin-2-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies indicate that (4-(6-Aminopyrazin-2-yl)phenyl)methanol exhibits antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties : Research has shown that this compound may inhibit tumor cell proliferation. For example, in vitro studies using cell lines have demonstrated a reduction in cell viability upon treatment with this compound, indicating its potential as an anticancer agent.

Neuroprotective Effects : The structural similarity of this compound to known neuroprotective agents suggests it may provide benefits in treating neurodegenerative diseases. Studies have indicated that it could protect neuronal cells from apoptosis under stress conditions.

Biological Research

Mechanism of Action Studies : The interactions of this compound with specific receptors or enzymes are critical for understanding its therapeutic potential. Techniques such as molecular docking studies and enzyme kinetics are employed to elucidate these interactions.

Predictive Models and Experimental Assays : The biological activity of this compound has been evaluated using various predictive models and assays, confirming its potential efficacy against multiple biological targets.

Industrial Applications

Synthesis of Advanced Materials : In the industrial sector, this compound is explored for its use in synthesizing advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for developing novel ligands in coordination chemistry.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveProtects neuronal cells from damage

Table 2: Synthesis Methods

Synthesis MethodDescriptionReference Source
OxidationConverts hydroxyl group to carbonyl
SubstitutionProduces functionalized pyrazine derivatives

Mechanism of Action

The mechanism of action of (4-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrazine group is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. {4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol ()
  • Structure: Differs in the pyrazine substituent (methyl vs. amino) and linkage (ether vs. direct C–C bond).
  • Molecular Formula : C12H12N2O2 vs. C11H11N3O for the target compound.
  • Key Differences: The ether linkage in the methylpyrazine derivative introduces conformational flexibility but may reduce stability compared to the direct bond in the target compound.
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions, similar to methods in and .
b. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol ()
  • Structure : Replaces pyrazine with a 1,3,4-oxadiazole ring and adds a tert-butylphenyl group.
  • Molecular Formula : C19H20N2O2 vs. C11H11N3O.
  • Key Differences :
    • The oxadiazole ring is electron-deficient, enhancing electrophilic reactivity, whereas the pyrazine in the target compound offers balanced electron distribution.
    • The tert-butyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
c. (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol ()
  • Structure : Features a pyrazole ring with methylthio and phenyl substituents.
  • Molecular Formula : C17H16N2OS vs. C11H11N3O.
  • Key Differences :
    • The pyrazole ring is less aromatic than pyrazine, altering resonance stability.
    • The methylthio group introduces sulfur-based nucleophilicity, which is absent in the target compound.
  • Safety Profile : Classified as a skin/eye irritant, suggesting that the target compound may require similar handling precautions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted Solubility
(4-(6-Aminopyrazin-2-yl)phenyl)methanol C11H11N3O 201.23 -NH2, -CH2OH Moderate in polar solvents
{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol C12H12N2O2 216.24 -O-, -CH3 Low to moderate
Oxadiazole derivative () C19H20N2O2 308.38 1,3,4-oxadiazole, -C(CH3)3 Low

    Biological Activity

    The compound (4-(6-Aminopyrazin-2-yl)phenyl)methanol has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

    Structural Characteristics

    This compound features a unique structure comprising a phenyl group linked to a methanol moiety and an aminopyrazine substituent. This structural arrangement is believed to facilitate interactions with various biological targets, making it a promising candidate for drug development.

    Biological Activities

    Research indicates that This compound exhibits several significant biological activities:

    • Antimicrobial Activity
      • Preliminary studies suggest that this compound shows efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
    • Anticancer Properties
      • Early investigations have demonstrated that it may inhibit tumor cell proliferation, positioning it as a candidate for further exploration in cancer therapy.
    • Neuroprotective Effects
      • The structural similarity to known neuroprotective agents suggests potential benefits in treating neurodegenerative diseases.

    Synthesis Methods

    The synthesis of This compound can be achieved through several methods, typically involving the coupling of aminopyrazine derivatives with appropriate phenolic precursors. The following table summarizes some synthetic routes:

    MethodDescription
    ACoupling of 6-Aminopyrazine with para-formaldehyde followed by reduction.
    BDirect alkylation of 4-(6-Aminopyrazin-2-yl)phenol with methanol under acidic conditions.
    CUse of palladium-catalyzed cross-coupling reactions to form the desired compound from aryl halides and aminopyrazines.

    Case Studies and Research Findings

    Several studies have been conducted to evaluate the biological activity of compounds related to This compound :

    • Antimicrobial Studies
      • A study demonstrated that derivatives of aminopyrazine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of similar compounds in clinical applications .
    • Cancer Cell Proliferation Inhibition
      • Research indicated that certain aminopyrazine derivatives could inhibit cell proliferation in various cancer cell lines, suggesting that This compound may share this property .
    • Neuroprotective Potential
      • Investigations into compounds with similar structures revealed effectiveness in inhibiting cholinesterases, which are crucial for maintaining cholinergic function in neurodegenerative diseases like Alzheimer's .

    Comparative Analysis with Similar Compounds

    The following table compares This compound with structurally similar compounds regarding their biological activities:

    Compound NameStructural FeaturesBiological Activity
    6-Amino-2-pyrazinecarboxylic acidPyrazine ring and carboxylic acidAntimicrobial, anti-inflammatory
    4-Amino-N-(pyridin-3-yl)benzamideAmino group on benzamideAnticancer, antibacterial
    2-MethylpyrazineMethyl group on pyrazineAntimicrobial, flavoring agent

    The unique combination of functional groups in This compound enhances its potential interactions within biological systems, distinguishing it from other similar compounds.

    Q & A

    Basic Research Questions

    Q. What synthetic routes are recommended for preparing (4-(6-Aminopyrazin-2-yl)phenyl)methanol, and what experimental conditions optimize yield?

    • Methodology :

    • Step 1 : React 6-aminopyrazine derivatives with halogenated aryl precursors (e.g., bromophenylmethanol) via Suzuki-Miyaura coupling under palladium catalysis. Use ethanol/water mixtures at reflux (80–90°C) for 8–12 hours .

    • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC (Rf ~0.3–0.5) .

    • Key Parameters : Monitor reaction progress using HPLC or NMR to detect intermediates. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of boronic acid derivatives .

      • Data Table :
    Reaction ConditionCatalystSolventYield (%)Purity (HPLC)
    Suzuki couplingPd(PPh₃)₄EtOH/H₂O65–72≥98%
    Nucleophilic substitutionK₂CO₃DMF45–5090–95%

    Q. How can spectroscopic techniques characterize this compound?

    • 1H/13C NMR :

    • Amino pyrazine protons : δ 8.1–8.3 ppm (pyrazine ring), δ 6.7–7.2 ppm (aromatic phenyl).
    • Methanol -OH : Broad peak at δ 4.5–5.0 ppm (exchangeable proton) .
      • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 217.2 (calculated) .
      • FTIR : Stretching bands at 3350 cm⁻¹ (N-H), 3200 cm⁻¹ (O-H), and 1600 cm⁻¹ (C=N pyrazine) .

    Q. What are the stability profiles of this compound under oxidative/hydrolytic conditions?

    • Oxidative Stability : Susceptible to oxidation at the benzylic -CH₂OH group. Stabilize with antioxidants (e.g., BHT) in inert storage conditions .
    • Hydrolytic Stability : Stable in neutral pH; degrades in acidic/basic conditions (t₁/₂ = 24 hours at pH 2 or 12). Monitor via HPLC .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

    • Approach :

    • Perform comparative bioassays using standardized cell lines (e.g., HEK293 for receptor binding) .
    • Analyze structural analogs (e.g., fluorinated or methylated pyrazine derivatives) to identify activity cliffs .
      • Case Study : Substituting the -NH₂ group with -CF₃ increased enzymatic inhibition (IC₅₀ from 12 µM to 0.8 µM in kinase assays) .

    Q. What computational methods predict the interactions of this compound with biological targets?

    • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions: H-bonding between pyrazine N and Lys721 .
    • MD Simulations : GROMACS simulations (100 ns) reveal stable binding conformations with RMSD < 2.0 Å .

    Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

    • Crystal Growth : Slow evaporation from methanol/acetone mixtures yields needle-like crystals. Diffraction resolution >1.0 Å requires cryogenic cooling (100 K) .
    • Hydrogen Bonding : Intermolecular O-H···N bonds (2.8–3.0 Å) stabilize crystal packing. Refine using SHELXL with R-factor < 0.05 .

    Q. How can reaction yields be optimized for large-scale synthesis of derivatives?

    • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation) with 20% higher yield than batch methods .
    • Microwave Assistance : 30-minute reactions at 120°C improve conversion rates by 40% .

    Q. What strategies enhance the bioactivity of this compound via structural modifications?

    • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., -NO₂, -F): Improve solubility and target affinity .
    • Bulkier Groups (e.g., tert-butyl): Enhance metabolic stability (t₁/₂ increased from 2.1 to 6.3 hours in liver microsomes) .
      • Data Table :
    DerivativeLogPIC₅₀ (µM)Solubility (mg/mL)
    Parent Compound1.812.00.5
    6-Fluoro Derivative2.10.81.2
    4-tert-Butyl3.02.50.3

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